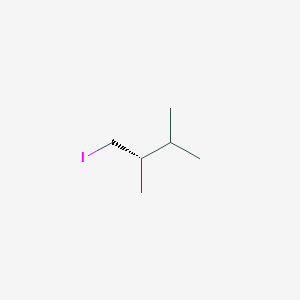
(2S)-1-Iodo-2,3-dimethylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-Iodo-2,3-dimethylbutane is an organic compound with the molecular formula C6H13I. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the alkyl halide family, where an iodine atom is bonded to a carbon atom in the butane chain. The (2S) configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Iodo-2,3-dimethylbutane typically involves the halogenation of a suitable precursor. One common method is the iodination of (2S)-2,3-dimethylbutane using iodine and a suitable oxidizing agent, such as hydrogen peroxide or a peracid. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-Iodo-2,3-dimethylbutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups.
Elimination Reactions: The compound can undergo elimination to form alkenes, particularly under the influence of strong bases like potassium tert-butoxide.
Oxidation and Reduction: Although less common, the compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide, sodium cyanide, and ammonia. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used, often in non-polar solvents like hexane.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines, depending on the nucleophile used.
Elimination Reactions: The major product is typically an alkene, such as 2,3-dimethyl-1-butene.
Oxidation and Reduction: Products can vary widely, including alcohols, ketones, or alkanes, depending on the specific reaction conditions.
Applications De Recherche Scientifique
(2S)-1-Iodo-2,3-dimethylbutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions, particularly those involving halogenated substrates.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds, especially those requiring a chiral center.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (2S)-1-Iodo-2,3-dimethylbutane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The iodine atom, being a good leaving group, facilitates the formation of this intermediate, which then reacts with nucleophiles or undergoes elimination to form the final products.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-1-Iodo-2,3-dimethylbutane: The enantiomer of (2S)-1-Iodo-2,3-dimethylbutane, differing only in the spatial arrangement around the chiral center.
1-Bromo-2,3-dimethylbutane: Similar structure but with a bromine atom instead of iodine.
1-Chloro-2,3-dimethylbutane: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
This compound is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine or chlorine. This makes it a better leaving group in nucleophilic substitution reactions, often leading to higher reaction rates and different reaction pathways compared to its bromo and chloro analogs.
Propriétés
Numéro CAS |
71486-02-7 |
|---|---|
Formule moléculaire |
C6H13I |
Poids moléculaire |
212.07 g/mol |
Nom IUPAC |
(2S)-1-iodo-2,3-dimethylbutane |
InChI |
InChI=1S/C6H13I/c1-5(2)6(3)4-7/h5-6H,4H2,1-3H3/t6-/m1/s1 |
Clé InChI |
DLOFUBIPWFBYNG-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](CI)C(C)C |
SMILES canonique |
CC(C)C(C)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


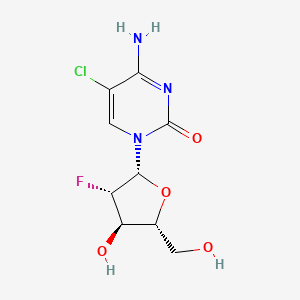
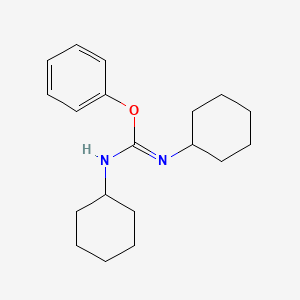
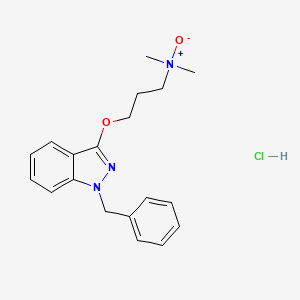

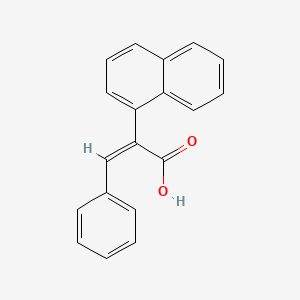
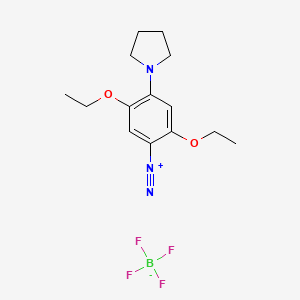
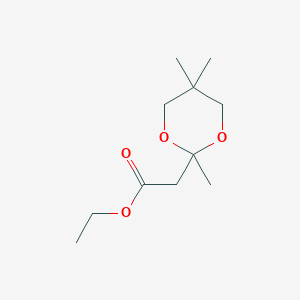
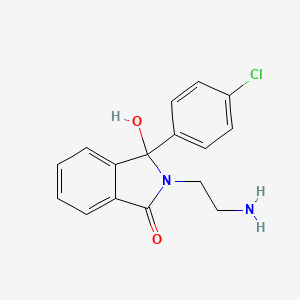
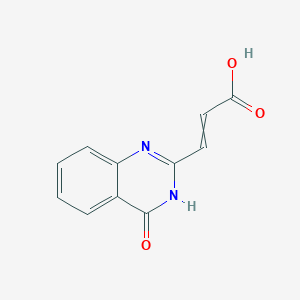

![trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate](/img/structure/B15289414.png)
![1-[(E)-but-1-enyl]-3-fluorobenzene](/img/structure/B15289417.png)
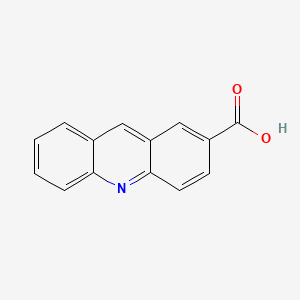
![[(2R,3S,4R)-3,4-diacetyloxy-5-oxo-2-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypentyl] acetate](/img/structure/B15289421.png)
